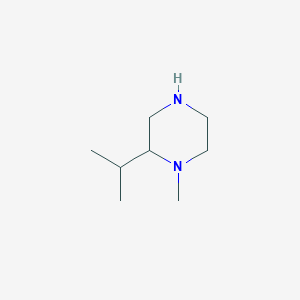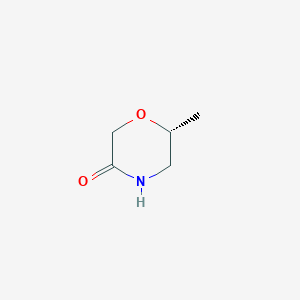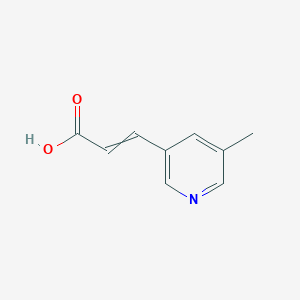
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Descripción general
Descripción
2-Chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, also known as this compound, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 135 °C. The chemical formula of this compound is C9H17ClNO2. It is a member of the amide family and is used in a variety of research applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Crystallographic Studies and Molecular Conformation
Crystallography and molecular conformation studies provide insights into the structural aspects of chloroacetamide derivatives. Research demonstrates the geometric parameters and conformational behaviors of compounds like 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, revealing details about intermolecular hydrogen bonding and molecular chains formation. These findings are crucial for understanding how small changes in molecular structure can affect overall molecular geometry and interactions, which is fundamental in drug design and materials science (Gowda et al., 2007) (Gowda et al., 2007).
Synthesis and Biological Evaluation of Bioactive Compounds
The synthesis and evaluation of bioactive compounds are key areas of research for chloroacetamide derivatives. Studies focusing on the anticancer activity of synthesized compounds involving chloroacetamide structures, like the evaluation of 5-methyl-4-phenyl thiazole derivatives, highlight their potential therapeutic applications. These compounds demonstrate selective cytotoxicity against cancer cell lines, indicating their relevance in developing new anticancer agents (Evren et al., 2019).
Environmental Health and Herbicide Metabolism
The metabolism of chloroacetamide herbicides and their effects on environmental health have been investigated, emphasizing the metabolic pathways in human and rat liver microsomes. This research sheds light on the carcinogenic potential of certain herbicides and their metabolic intermediates, contributing to a better understanding of environmental toxicology and safety assessment (Coleman et al., 2000).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on chloroacetamide derivatives, such as benzothiazolinone acetamide analogs, provide valuable insights into electronic properties, light harvesting efficiency, and non-linear optical activity. This research is essential for applications in dye-sensitized solar cells (DSSCs) and understanding ligand-protein interactions, highlighting the multifaceted applications of these compounds in photovoltaics and biotechnology (Mary et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)5-8(3)11(4)9(12)6-10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUMRQSTMKKUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



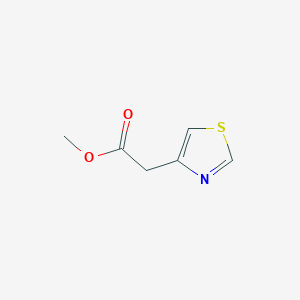

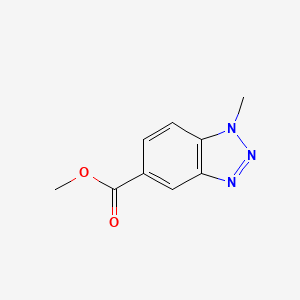

![Methyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B1422837.png)
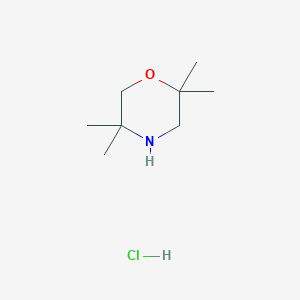
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)


